2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.
Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the piperidine nitrogen.
Introduction of the Fluorinated Aromatic Ring: The difluorobenzene sulfonamide is synthesized separately and then coupled with the piperidine-furan intermediate through a sulfonamide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce corresponding amines.
Scientific Research Applications
2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.
Pharmaceuticals: It serves as a lead compound in the development of new therapeutic agents.
Industry: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzenesulfonamide: Lacks the piperidine and furan moieties, making it less complex.
N-(piperidin-4-ylmethyl)benzenesulfonamide: Does not contain the fluorine atoms or the furan ring.
2,5-difluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide: Similar but lacks the furan moiety.
Uniqueness
2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of fluorinated aromatic rings, a piperidine ring, and a furan moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPVKSPSZELBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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